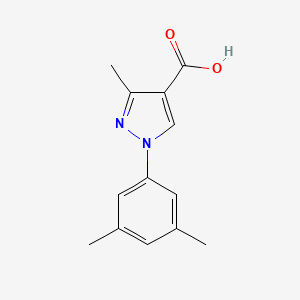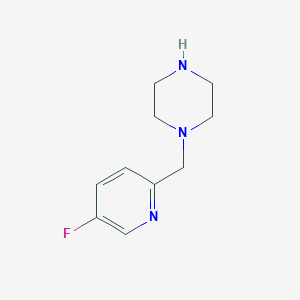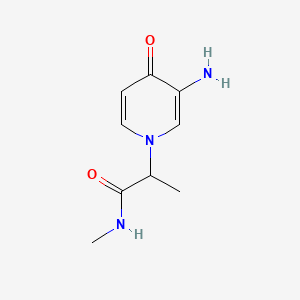
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is a chemical compound with the molecular formula C9H13N3O2 It is characterized by the presence of a pyridine ring, an amide group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-amino-4-oxo-1,4-dihydropyridine with N-methylpropanamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are carefully monitored and controlled to maintain product quality and purity.
化学反応の分析
Types of Reactions
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile: Contains a nitrile group instead of an amide group.
Uniqueness
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(3-amino-4-oxopyridin-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(9(14)11-2)12-4-3-8(13)7(10)5-12/h3-6H,10H2,1-2H3,(H,11,14) |
InChIキー |
LCMPNFIENKCWRB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC)N1C=CC(=O)C(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





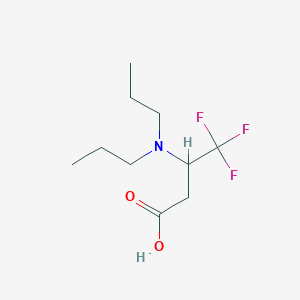
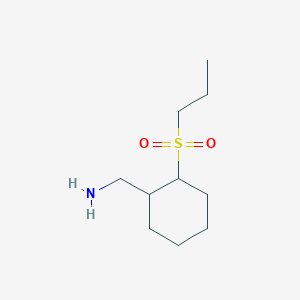
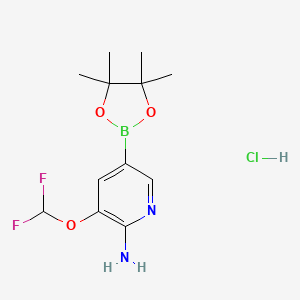
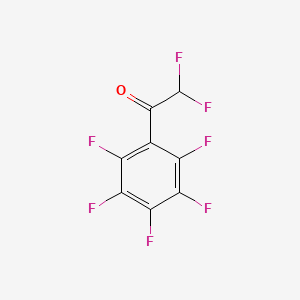

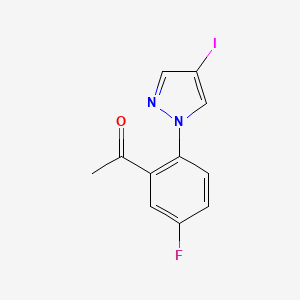
![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)
